molecular formula C18H21NO4S B2840764 N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2-methoxybenzenesulfonamide CAS No. 1421514-16-0

N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2-methoxybenzenesulfonamide

Cat. No. B2840764
CAS RN: 1421514-16-0
M. Wt: 347.43
InChI Key: UJZAWPSTLWMAMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2-methoxybenzenesulfonamide is a synthetic compound . It contains 43 bonds in total, including 24 non-H bonds, 14 multiple bonds, 4 rotatable bonds, 2 double bonds, 12 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 hydroxyl group, 1 tertiary alcohol, and 1 sulfonamide .


Molecular Structure Analysis

The molecular structure of this compound includes 41 atoms: 19 Hydrogen atoms, 17 Carbon atoms, 1 Nitrogen atom, 3 Oxygen atoms, and 1 Sulfur atom . The molecule also contains several functional groups, including a hydroxyl group, a tertiary alcohol, and a sulfonamide .

Scientific Research Applications

Cancer Therapy Applications

  • Photodynamic Therapy for Cancer : A study highlighted the synthesis of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, showcasing high singlet oxygen quantum yield. These derivatives demonstrate significant potential as Type II photosensitizers for photodynamic therapy in cancer treatment due to their excellent fluorescence properties and high singlet oxygen quantum yield, which are crucial for effective Type II mechanisms (Pişkin, Canpolat, & Öztürk, 2020).

  • Antiproliferative Activity : Naphthalene compounds, including derivatives of the molecule , have been tested for their antiproliferative activity against rat glioma cells. These compounds revealed potential sigma(1) antagonist activity, opening new avenues for tumor research and therapy (Berardi et al., 2005).

Antimicrobial Activity

  • Antibacterial Agents : Synthesis of sulfonamide derivatives, including N-alkyl/aralkyl-4-methyl-N-(naphthalen-1yl)benzenesulfonamides, showcased potent antibacterial properties against various bacterial strains. This emphasizes the compound's potential in developing new antibacterial agents (Abbasi et al., 2015).

Organic Synthesis Applications

  • Synthesis of Polymeric Metallophthalocyanines : Research into the synthesis and characterization of novel peripherally octa-substituted metallophthalocyanines, which involve derivatives similar to the molecule , reveals the broad applicability of these compounds in creating materials with unique electrochemical and spectroelectrochemical properties. Such materials are crucial for advancements in various industrial and technological fields (Kantekin et al., 2015).

properties

IUPAC Name

N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4S/c1-23-16-8-4-5-9-17(16)24(21,22)19-13-18(20)11-10-14-6-2-3-7-15(14)12-18/h2-9,19-20H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJZAWPSTLWMAMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1S(=O)(=O)NCC2(CCC3=CC=CC=C3C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.